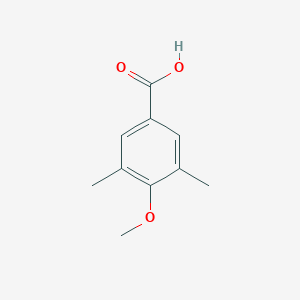

3,5-Dimethyl-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVQURJGDUNJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175890 | |

| Record name | 3,5-Dimethyl-p-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21553-46-8 | |

| Record name | 4-Methoxy-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21553-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-p-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021553468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-p-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-methoxybenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethyl-4-methoxybenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound, a derivative of benzoic acid, possesses distinct physical characteristics that are crucial for its handling, formulation, and application in scientific research. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [3][4][5] |

| Melting Point | 191-196 °C | [1][4] |

| Boiling Point | 253.02 °C (rough estimate) | [3] |

| Appearance | White to light yellow or brown crystalline solid/powder | [2] |

| Solubility | Soluble in Methanol | |

| pKa (Predicted) | 4.61 ± 0.10 | |

| CAS Number | 21553-46-8 | [1][4][6] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

1. Determination of Melting Point (Capillary Method)

-

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

-

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

A small sample of dry this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound like this compound.

References

- 1. 4-Methoxy-3,5-dimethylbenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 3,5-Dimethyl-p-anisic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. This compound 97 21553-46-8 [sigmaaldrich.com]

- 5. 3,5-Dimethyl-p-anisic acid | C10H12O3 | CID 88944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 21553-46-8 [chemicalbook.com]

An In-Depth Technical Guide to 3,5-Dimethyl-4-methoxybenzoic Acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines known properties with data from closely related analogs to offer a thorough analytical and biochemical profile. This guide covers the compound's chemical structure, physicochemical properties, a proposed synthetic route, and predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Furthermore, it explores the potential biological activities by drawing comparisons with structurally similar methoxybenzoic acid derivatives. This document aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Physicochemical Properties

This compound, also known as 3,5-dimethyl-p-anisic acid, is a derivative of benzoic acid with two methyl groups and one methoxy group attached to the aromatic ring.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-methoxy-3,5-dimethylbenzoic acid | [1] |

| Synonyms | 3,5-Dimethyl-p-anisic acid | [1] |

| CAS Number | 21553-46-8 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 191-195 °C | |

| Solubility | Soluble in methanol |

Chemical Structure:

Caption: Chemical Structure of this compound.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol for Proposed Synthesis

Materials:

-

3,5-Dimethyl-4-hydroxybenzoic acid

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Methylation: Cool the solution in an ice bath and add dimethyl sulfate dropwise while stirring. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Analysis

Direct experimental spectroscopic data for this compound is not widely available. Therefore, predicted data based on the analysis of structurally similar compounds is presented below.

Predicted ¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~12-13 | Singlet (broad) | 1H |

| Aromatic-H | ~7.7 | Singlet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH₃ | ~2.3 | Singlet | 6H |

Note: Predicted shifts are based on typical values for benzoic acid derivatives and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 |

| C-OCH₃ (Aromatic) | ~160 |

| C-COOH (Aromatic) | ~125 |

| C-H (Aromatic) | ~130 |

| C-CH₃ (Aromatic) | ~138 |

| -OCH₃ | ~60 |

| -CH₃ | ~16 |

Note: Predicted shifts are based on typical values for substituted benzoic acids and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1580-1620 | Medium |

| C-O (Ether) | 1250-1300 | Strong |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z Values for Major Fragments in Mass Spectrometry

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₀H₁₂O₃]⁺ | 180 |

| [M-CH₃]⁺ | [C₉H₉O₃]⁺ | 165 |

| [M-OCH₃]⁺ | [C₉H₉O₂]⁺ | 149 |

| [M-COOH]⁺ | [C₉H₁₁O]⁺ | 135 |

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the biological activities of other methoxybenzoic acid isomers and their derivatives have been investigated, providing insights into the potential therapeutic applications of this class of compounds.[3][4][5] Methoxybenzoic acids have been reported to exhibit a range of activities including antimicrobial, antioxidant, and anticancer effects.

For instance, certain derivatives of 4-methoxybenzoic acid have been shown to induce apoptosis in cancer cells by targeting cell survival signaling pathways such as the Akt/NF-κB pathway.

Caption: Potential inhibition of the PI3K/Akt/NF-κB signaling pathway.

Conclusion

This compound is a compound of interest for which a complete experimental profile is not yet publicly available. This guide provides a foundational understanding of its chemical structure, properties, and a proposed synthetic method. The predicted spectroscopic data serves as a reference for its characterization. The exploration of the biological activities of related compounds suggests that this compound and its derivatives may possess therapeutic potential, warranting further investigation. This document is intended to facilitate future research and development efforts involving this molecule.

References

- 1. 3,5-Dimethyl-p-anisic acid | C10H12O3 | CID 88944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyl-4-methoxybenzoic acid (CAS: 21553-46-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-methoxybenzoic acid, a substituted benzoic acid derivative. The information presented herein is intended to support research and development activities by providing key data on its physicochemical properties, spectroscopic profile, synthesis, and potential biological activities based on structurally related compounds.

Physicochemical and Spectroscopic Data

Accurate characterization of a compound is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21553-46-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| IUPAC Name | 4-methoxy-3,5-dimethylbenzoic acid | [1] |

| Synonyms | 3,5-Dimethyl-p-anisic acid | [1] |

| Appearance | Solid | [2] |

| Melting Point | 191-195 °C |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | Source |

| FTIR (KBr) | Data available, specific peaks not detailed in search results. | [1] |

| Raman | Data available, specific peaks not detailed in search results. | [1] |

| ¹H NMR | Predicted shifts can be inferred from similar structures. | N/A |

| ¹³C NMR | Predicted shifts can be inferred from similar structures. | N/A |

| Mass Spectrometry | Predicted fragmentation pattern can be inferred. | N/A |

Note: Experimentally determined NMR and Mass Spectrometry data for this specific compound were not available in the search results. The provided information is based on data for structurally similar compounds.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A potential method involves the methylation of a dihydroxybenzoic acid precursor, similar to the synthesis of 3,5-dimethoxybenzoic acid[3].

Proposed Experimental Protocol: Synthesis via Methylation

This protocol is adapted from the synthesis of a structurally related compound and would require optimization for the target molecule.

Materials:

-

3,5-dihydroxy-4-methylbenzoic acid (starting material)

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

-

Sodium hydroxide (30% solution)

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 3,5-dihydroxy-4-methylbenzoic acid in acetone in a round-bottom flask.

-

Add potassium carbonate to the solution at room temperature.

-

Add dimethyl sulfate dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

-

Add water and a 30% sodium hydroxide solution to adjust the pH to 14, then heat to hydrolyze any ester byproducts.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6.

-

The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Experimental Protocols

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the biological activities of numerous other substituted benzoic acid derivatives have been extensively studied, providing a basis for predicting the potential therapeutic applications of this compound[4][5][6][7][8][9]. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Many benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines[4][5][7]. A common method to assess this is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: A hypothetical signaling pathway illustrating potential anticancer mechanism.

Antimicrobial Activity

Substituted benzoic acids are known for their antimicrobial properties[6][8]. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate its biological activity profile.

References

- 1. 3,5-Dimethyl-p-anisic acid | C10H12O3 | CID 88944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 21553-46-8 [sigmaaldrich.com]

- 3. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. preprints.org [preprints.org]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,5-Dimethyl-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethyl-4-methoxybenzoic acid. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with predicted spectroscopic information to offer a valuable resource for the identification and characterization of this compound. The methodologies presented are based on established protocols for similar aromatic carboxylic acids.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of this compound has been reported.[1] The key absorption bands are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 2950-3100 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| ~2960, 2870 | C-H stretch | Methyl groups |

| ~1600, ~1460 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Due to the absence of published experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and analysis of structurally similar compounds.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet | 1H | COOH |

| ~7.7 | Singlet | 2H | Aromatic C-H |

| ~3.7 | Singlet | 3H | OCH₃ |

| ~2.3 | Singlet | 6H | Ar-CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O |

| ~160 | Aromatic C-O |

| ~138 | Aromatic C-CH₃ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-COOH |

| ~60 | OCH₃ |

| ~20 | Ar-CH₃ |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 163 | [M - OH]⁺ |

| 137 | [M - COOH]⁺ |

| 122 | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

Infrared (IR) Spectroscopy

Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBR pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,5-Dimethyl-4-methoxybenzoic Acid

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring with two methyl groups, a methoxy group, and a carboxylic acid functional group, dictates its physicochemical properties, including its solubility in various organic media. Understanding its solubility is paramount for processes such as purification, crystallization, formulation, and predicting its behavior in various chemical reactions.

Qualitative Solubility Profile

Based on the known solubility of structurally similar compounds like benzoic acid, 4-methoxybenzoic acid, and other substituted benzoic acids, a qualitative solubility profile for this compound can be inferred. The presence of the polar carboxylic acid and methoxy groups suggests some degree of solubility in polar solvents, while the aromatic ring and methyl groups contribute to its affinity for less polar environments.

-

High Solubility: Expected in polar aprotic solvents such as acetone and ethyl acetate, and in alcohols like methanol and ethanol, where hydrogen bonding and dipole-dipole interactions can occur.

-

Moderate Solubility: Likely to be observed in chlorinated solvents like dichloromethane and chloroform.

-

Low to Insoluble: Expected in non-polar hydrocarbon solvents such as toluene and hexane, and in water. The hydrophobic nature of the dimethylated benzene ring is likely to dominate in these solvent systems.

It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents at various temperatures is not extensively documented. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Hexane |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This method is based on the principle of achieving thermodynamic equilibrium of a saturated solution, followed by gravimetric analysis to quantify the dissolved solute.[1][2][3][4]

4.1. Materials and Equipment

-

High-purity this compound (>99%)

-

Analytical grade organic solvents

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Glass vials with airtight screw caps

-

Syringe filters with appropriate membrane material (e.g., PTFE for organic solvents)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, avoiding the collection of any solid particles.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to prevent decomposition or sublimation. A vacuum oven can be used for more sensitive compounds or high-boiling point solvents.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

4.3. Data Calculation

-

Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dried solute)

-

Mass of the dissolved solute: (Weight of dish + dried solute) - (Weight of empty dish)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent): (Mass of dissolved solute / Volume of solvent withdrawn) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium gravimetric method for determining solubility.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing solubility.

References

The Elusive Natural Occurrence of 3,5-Dimethyl-4-methoxybenzoic Acid: A Technical Guide to Structurally Related Analogs

A comprehensive investigation into the natural occurrence of 3,5-Dimethyl-4-methoxybenzoic acid reveals a notable absence of documented isolation from plant, fungal, or animal sources in the current scientific literature. While this specific substituted benzoic acid is commercially available as a synthetic compound, its natural biosynthesis and presence remain unconfirmed. This technical guide, therefore, shifts its focus to structurally similar, naturally occurring methoxybenzoic acids to provide researchers, scientists, and drug development professionals with a valuable comparative framework. By examining the natural sources, biosynthesis, and biological activities of these analogs, we can infer potential avenues for future research into the synthesis and application of this compound and its derivatives.

4-Methoxybenzoic Acid (p-Anisic Acid): A Widespread Natural Aromatic

4-Methoxybenzoic acid, commonly known as p-anisic acid, is a well-documented natural product found in a variety of plant species. Its presence contributes to the aromatic profile of these plants and it is recognized for its antiseptic, anti-inflammatory, and antioxidant properties.[1]

Natural Sources and Quantitative Data

The concentration of 4-methoxybenzoic acid varies depending on the plant species, geographical location, and cultivation methods.[1] The following table summarizes the quantitative data available in the literature.

| Natural Source | Plant Part | Compound | Concentration | Analytical Method |

| Vanilla planifolia (Vanilla) | Cured Beans | p-Hydroxybenzoic acid | 0.38 ± 0.05 g/100 g dry matter | HPLC |

| Foeniculum vulgare (Fennel) | Seed | Benzaldehyde, 4-methoxy-** | 8.01% of methanolic extract | GC-MS |

| Rosaceae Family Plants*** | Leaf | p-Anisic acid | 0.334–3.442 mg/g dry weight | Not Specified |

| Pimpinella anisum (Anise) | Seed | 4-(β-d-glucopyranosyloxy) benzoic acid**** | - | - |

| A precursor in the biosynthesis of 4-methoxybenzoic acid. | ||||

| [1]**A related compound, not 4-methoxybenzoic acid itself. | ||||

| [1]***Specific species not detailed. | ||||

| [1]****A glycoside of a related benzoic acid.[1] |

Experimental Protocols

This protocol outlines a general procedure for the ultrasonic-assisted extraction of phenolic compounds, including 4-methoxybenzoic acid, from plant sources.[1]

Objective: To extract 4-methoxybenzoic acid and other phenolic compounds from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., anise or fennel seeds)

-

70-80% aqueous ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

Procedure:

-

Sample Preparation: Weigh approximately 10 g of the dried and finely powdered plant material.

-

Extraction:

-

Place the powdered sample in a flask and add a suitable volume of 70-80% ethanol to cover the material completely.

-

Sonicate the mixture in an ultrasonic bath for 30-60 minutes at room temperature.

-

-

Separation:

-

Centrifuge the mixture to pellet the solid plant material.

-

Decant the supernatant.

-

-

Concentration:

-

Filter the supernatant to remove any remaining fine particles.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

-

-

Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate 4-methoxybenzoic acid.

Objective: To quantify the amount of 4-methoxybenzoic acid in a plant extract.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure 4-methoxybenzoic acid of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dissolve a known amount of the plant extract in the mobile phase and inject it into the HPLC system.

-

Quantification: Determine the peak area corresponding to 4-methoxybenzoic acid in the sample chromatogram and use the calibration curve to calculate its concentration.[1]

Biosynthesis and Biological Activity

4-Methoxybenzoic acid is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[1] Derivatives of 4-methoxybenzoic acid have shown potential as anticancer agents by targeting cell survival pathways, such as the Akt/NFκB signaling pathway.[2]

Caption: Biosynthetic pathway of 4-Methoxybenzoic acid in plants.

3,5-Dimethoxybenzoic Acid: A Phenolic Compound with Diverse Activities

3,5-Dimethoxybenzoic acid is another naturally occurring phenolic compound that has been a subject of scientific interest due to its potential biological activities, including antifungal and anti-inflammatory properties.[3]

Synthesis and Purification

While found in nature, 3,5-Dimethoxybenzoic acid is often synthesized for research and commercial purposes through the methylation of 3,5-dihydroxybenzoic acid.[3]

Reaction: Methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate.[3]

Materials:

-

3,5-dihydroxybenzoic acid

-

Acetone

-

Potassium carbonate

-

Dimethyl sulfate

-

30% Sodium hydroxide solution

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid in acetone in a reaction flask.

-

Add potassium carbonate to the solution.

-

Add dimethyl sulfate dropwise to the mixture.

-

Reflux the reaction mixture overnight at 55°C.

-

Concentrate the mixture under reduced pressure to remove acetone.

-

Add water and adjust the pH to 14 with 30% sodium hydroxide solution.

-

Heat the mixture at 75°C for 4 hours.

-

Cool the reaction mixture and acidify to a pH of approximately 6 with concentrated hydrochloric acid to precipitate the product.[3]

Caption: General workflow for the synthesis of 3,5-Dimethoxybenzoic Acid.

3,5-Dibromo-4-methoxybenzoic Acid: A Marine Natural Product

3,5-Dibromo-4-methoxybenzoic acid is a halogenated benzoic acid derivative that has been isolated from marine sponges, such as those of the Amphimedon and Psammaplysilla genera.[4] The presence of bromine atoms imparts unique physicochemical properties and potential bioactivities.

Synthesis Protocol

This compound can be synthesized in the laboratory via the direct bromination of 4-methoxybenzoic acid.[4]

Reaction: Bromination of 4-methoxybenzoic acid using tetrabutylammonium tribromide.[4]

Materials:

-

4-methoxybenzoic acid

-

Tetrabutylammonium tribromide (Bu₄NBr₃)

-

Potassium phosphate (K₃PO₄)

-

Acetonitrile (MeCN)

-

15% aqueous Sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium carbonate (Na₂CO₃)

-

Pentane/Ethyl acetate (95:5)

Procedure:

-

To a microwave vial, add 4-methoxybenzoic acid, K₃PO₄, and Bu₄NBr₃.

-

Add acetonitrile and cap the vial.

-

Stir the reaction mixture at 100°C for 6 hours.

-

Cool the mixture and quench the reaction with aqueous Na₂S₂O₃ and Na₂CO₃.

-

Extract the aqueous phase with a pentane/ethyl acetate mixture.[4]

Conclusion

While the natural occurrence of this compound remains to be established, the study of its structurally related analogs provides a solid foundation for understanding the potential sources, isolation techniques, and biological activities of substituted benzoic acids. The information presented on 4-methoxybenzoic acid, 3,5-dimethoxybenzoic acid, and 3,5-dibromo-4-methoxybenzoic acid offers valuable insights for researchers in natural product chemistry and drug discovery. Further investigation into the microbial or endophytic synthesis of this compound could be a promising avenue for future research.

References

The Multifaceted Biological Activities of Methoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxybenzoic acid derivatives, a versatile class of organic compounds, have garnered significant attention in the scientific community for their wide spectrum of biological activities. The position of the methoxy group on the benzoic acid ring profoundly influences the physicochemical properties and, consequently, the therapeutic potential of these molecules. This technical guide provides an in-depth overview of the core biological activities of methoxybenzoic acid derivatives, with a focus on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support ongoing research and drug development endeavors.

Data Presentation: A Comparative Overview of Biological Activities

The biological efficacy of methoxybenzoic acid derivatives is intrinsically linked to the isomeric position of the methoxy group (ortho-, meta-, or para-) and the nature of other substitutions on the aromatic ring. The following tables provide a structured summary of quantitative data from various studies, offering a comparative perspective on their potency.

Antioxidant Activity

The antioxidant capacity of methoxybenzoic acid derivatives is often assessed by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potency.

| Compound/Derivative | Assay | IC50 Value | Reference |

| 4-Methoxybenzoic acid | DPPH Radical Scavenging | > 100 µM | |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 15.8 ± 0.5 µM | |

| Ascorbic Acid (Standard) | ABTS Radical Scavenging | 8.2 ± 0.3 µM | |

| 2,3-dihydroxy-4-methoxybenzoic acid | DPPH Radical Scavenging | Potent activity reported | [1] |

Note: Data on the direct antioxidant activity of ortho- and meta-methoxybenzoic acid isomers is limited in the reviewed literature. The antioxidant potential is generally attributed to the presence and position of hydroxyl and methoxy groups.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | 55 | [2] |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens | 45 | [2] |

| N-(4-methoxybenzyl)oleamide | E. coli, A. tumefaciens | 55 | [2] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | S. aureus ATCC 6538, B. subtilis ATCC 6683 | 125 | [2] |

| Amoxicillin-p-methoxybenzoic acid (hybrid molecule) | In vivo antibacterial activity (ED50) | 13.2496 µg/ml | [3][4] |

Anticancer and Cytotoxic Activity

The cytotoxic effects of methoxybenzoic acid derivatives against various cancer cell lines are evaluated by their IC50 values, representing the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP (Prostate) | ~15 | [2] |

| Tetrazole based isoxazoline derivative (4h) | A549 (Lung) | 1.51 | [2] |

| Tetrazole based isoxazoline derivative (4i) | A549 (Lung) | 1.49 | [2] |

| 4-Phenoxyquinoline derivative (47) | HT-29 (Colon), H460 (Lung), A549 (Lung), MKN-45 (Gastric) | 0.08, 0.14, 0.11, 0.031 | [2] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 | [5] |

Note: Direct comparative cytotoxic data for the three parent methoxybenzoic acid isomers is limited. However, their derivatives have demonstrated significant anticancer potential.

Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often evaluated in vivo using models like the carrageenan-induced paw edema assay.

| Compound/Derivative | Assay | % Inhibition of Edema (at 100 mg/kg) | Reference |

| N-substituted 2-hydroxymethylbenzamide (3d) | Carrageenan-induced paw edema | 52.1 | [6] |

| N-substituted 2-hydroxymethylbenzamide (3e) | Carrageenan-induced paw edema | 45.1 | [6] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 56.3 | [6] |

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

-

Reaction Mixture:

-

In a 96-well microplate, add a specific volume of the DPPH stock solution to varying concentrations of the test compound.

-

A control well should contain the DPPH solution with the solvent used to dissolve the test compound.

-

A blank well should contain the solvent only.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

MTT Addition:

-

After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the prepared microbial suspension.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Visualization of Signaling Pathways and Experimental Workflows

Phenolic compounds, including methoxybenzoic acid derivatives, are known to exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are two of the most critical pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Methoxybenzoic acid derivatives may inhibit this pathway, leading to their anti-inflammatory effects.

Caption: Putative inhibition of the NF-κB signaling pathway by methoxybenzoic acid derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Certain derivatives of methoxybenzoic acid have been shown to modulate this pathway, contributing to their anticancer effects.

Caption: Potential modulation of the MAPK signaling pathway by methoxybenzoic acid derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of methoxybenzoic acid derivatives using the MTT assay.

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

Methoxybenzoic acid derivatives represent a promising class of compounds with a diverse range of biological activities. The position of the methoxy group and other substituents on the benzene ring are critical determinants of their therapeutic potential. This guide has provided a consolidated overview of their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers insights into their potential mechanisms of action. Further research into the structure-activity relationships and optimization of these derivatives will be crucial for the development of novel and effective therapeutic agents.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. KEGG PATHWAY Database [genome.jp]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dimethyl-4-methoxybenzoic acid (CAS No. 21553-46-8), a compound often utilized in chemical synthesis and research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

Signal Word: Danger or Warning[2]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 21553-46-8 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to brown crystalline solid |

| Melting Point | 191-195 °C |

| Boiling Point | No data available |

| Solubility | Soluble in methanol |

| pKa | 4.61 ± 0.10 (Predicted) |

Toxicological Data

| Route of Exposure | GHS Category | Toxicological Endpoint |

| Oral | 3 or 4 | Toxic or harmful if swallowed[1][2] |

| Dermal | 4 | Harmful in contact with skin[1] |

| Inhalation | 4 | Harmful if inhaled[1] |

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Risk Assessment and Control Workflow

The following diagram illustrates the logical workflow for assessing and controlling the risks associated with handling this compound.

Caption: Risk assessment and control workflow for handling this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if dust is generated. |

Weighing and Transferring Protocol

Objective: To safely weigh and transfer solid this compound.

Methodology:

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Don all required PPE.

-

Clean the balance and surrounding work area.

-

-

Procedure:

-

Place the analytical balance inside the fume hood or in a ventilated enclosure.

-

Use a tared weigh boat or glassine paper.

-

Carefully scoop the desired amount of the compound onto the weigh boat using a clean spatula. Avoid creating dust.

-

Record the weight.

-

To transfer, gently tap the weigh boat to pour the solid into the receiving vessel. A powder funnel may be used for narrow-mouthed containers.

-

If any residue remains on the weigh boat, it can be rinsed into the vessel with a small amount of a compatible solvent.

-

-

Post-Procedure:

-

Clean the spatula and any other utensils used.

-

Wipe down the balance and the work surface inside the fume hood.

-

Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.

-

Spill Cleanup Protocol

Objective: To safely clean up a spill of solid this compound.

Methodology:

-

Immediate Actions:

-

Alert personnel in the immediate area.

-

Evacuate the area if the spill is large or if there is a risk of airborne dust.

-

If safe to do so, eliminate all ignition sources.

-

-

Containment and Cleanup:

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with a neutralizing agent for acids, such as sodium bicarbonate, starting from the outside and working inwards.

-

Gently sweep the mixture into a designated, labeled waste container. Avoid generating dust.

-

For any remaining residue, wet a cloth or paper towel with a suitable solvent (e.g., methanol) and wipe the area clean. Place the contaminated cleaning materials into the waste container.

-

-

Decontamination:

-

Decontaminate the area of the spill with soap and water.

-

Properly dispose of all contaminated materials as hazardous waste.

-

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Specific Hazards | May emit toxic fumes under fire conditions. |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Logical Relationships and Workflows

The following diagram illustrates the decision-making process for handling an accidental exposure to this compound.

Caption: Decision-making workflow for an accidental exposure event.

References

3,5-Dimethyl-4-methoxybenzoic acid molecular weight and formula

An In-Depth Technical Guide on 3,5-Dimethyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, experimental protocols, and relevant biological pathways associated with this compound. The data and methodologies presented are intended to support research and development activities involving this compound.

Core Physicochemical Properties

This compound, also known as 3,5-Dimethyl-p-anisic acid, is a substituted benzoic acid derivative.[1] Its core quantitative data are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 21553-46-8 | [1][2][3] |

| EC Number | 244-441-9 | [1] |

| Melting Point | 191-195 °C | |

| IUPAC Name | 4-methoxy-3,5-dimethylbenzoic acid | [1][3] |

| SMILES | COc1c(C)cc(cc1C)C(O)=O | |

| InChI Key | WXVQURJGDUNJCS-UHFFFAOYSA-N | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of benzoic acid derivatives are crucial for reproducible research. The following sections provide example protocols that can be adapted for this compound.

Synthesis Protocol: Electrophilic Bromination of 4-Methoxybenzoic Acid

This protocol describes the synthesis of a related compound, 3,5-Dibromo-4-methoxybenzoic acid, from 4-methoxybenzoic acid. It illustrates a common electrophilic substitution reaction on a similar scaffold.[4]

Materials:

-

4-methoxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Anhydrous iron(III) bromide (FeBr₃)

-

10% Sodium thiosulfate solution

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.[4]

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).[4]

-

From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the reaction mixture while stirring at room temperature.[4]

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.[4]

-

Quench excess bromine by adding a 10% sodium thiosulfate solution until the orange color dissipates.[4]

-

Collect the resulting precipitate by vacuum filtration and wash it with cold water.[4]

-

Purify the crude product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool to crystallize, then collect the pure crystals by vacuum filtration.[4]

-

Dry the final product under a vacuum.[4]

Analytical Protocol: Purity Assessment by Acid-Base Titration

Acid-base titration is a straightforward and cost-effective method for determining the purity of a bulk acidic compound like this compound.[5]

Materials:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Ethanol (neutralized)

-

Phenolphthalein indicator

Procedure:

-

Accurately weigh approximately 200-300 mg of the this compound sample.[5]

-

Dissolve the sample in 50 mL of neutralized ethanol.[5]

-

Add 2-3 drops of phenolphthalein indicator to the solution.[5]

-

Titrate the solution with a standardized 0.1 M NaOH solution until a persistent faint pink color is observed, indicating the endpoint.[5]

-

Record the volume of the NaOH titrant used.

-

Calculate the assay content based on the molecular weight of the analyte and the volume and concentration of the titrant.

Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding. Derivatives of methoxybenzoic acid have been noted for their biological activities, including potential anticancer effects through the inhibition of cell survival pathways.[6]

Caption: General workflow for chemical synthesis, purification, and analysis.

Caption: Inhibition of the Akt/NF-κB cell survival pathway by a methoxybenzoic acid derivative.[6]

References

- 1. 3,5-Dimethyl-p-anisic acid | C10H12O3 | CID 88944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methoxy-3,5-dimethylbenzoic acid| CAS No:21553-46-8|ZaiQi Bio-Tech [chemzq.com]

- 3. 4-Methoxy-3,5-dimethylbenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Potential Therapeutic Applications of Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse therapeutic applications of benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives serve as a versatile scaffold in medicinal chemistry, leading to a broad spectrum of pharmacological activities. This document details their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Areas and Mechanisms of Action

Benzoic acid derivatives have demonstrated efficacy in a multitude of therapeutic areas, attributable to their ability to interact with a wide range of biological targets. The structural modifications on the benzene ring and the carboxylic acid moiety significantly influence their pharmacological properties.[1]

Anticancer Applications

Benzoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[2][3][4][5][6] Certain derivatives function as histone deacetylase (HDAC) inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells.[7] Others act on specific signaling pathways crucial for cancer progression, such as those involving receptor tyrosine kinases.[8] Marketed drugs like Bexarotene and Tamibarotene, which are derivatives of benzoic acid, are used in the treatment of various cancers.[3][9]

Key Mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives, particularly those with hydroxyl groups, can inhibit HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in the upregulation of tumor suppressor genes like p21 and the induction of apoptosis.[4][7][8][10][11][12]

-

Retinoid X Receptor (RXR) Agonism: Bexarotene, a synthetic retinoid derivative of benzoic acid, selectively activates retinoid X receptors (RXRs). This activation modulates gene expression related to cell growth, differentiation, and apoptosis, proving effective in the treatment of cutaneous T-cell lymphoma.[9][13][14][15][16][17]

-

Retinoic Acid Receptor (RAR) Agonism: Tamibarotene, another retinoid-like benzoic acid derivative, is a specific agonist for retinoic acid receptors alpha and beta. In acute promyelocytic leukemia (APL), it promotes the degradation of the PML-RARα fusion protein, leading to the differentiation of leukemic cells.[1][3][18][19][20]

Antimicrobial Applications

The antimicrobial properties of benzoic acid and its derivatives have been long recognized and are utilized in various applications, from food preservation to pharmaceuticals.[21][22][23] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.[21][23] The effectiveness of these derivatives is influenced by the type and position of substituents on the benzoic acid ring.[24]

Key Mechanisms:

-

Disruption of pH Homeostasis: Benzoic acid can penetrate microbial cells and acidify the cytoplasm, disrupting metabolic processes and inhibiting growth.[21][23]

-

Enzyme Inhibition: Certain derivatives can inhibit key microbial enzymes, interfering with essential metabolic pathways.[22]

Anti-inflammatory Applications

A prominent class of anti-inflammatory drugs, the salicylates, are derivatives of benzoic acid. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[25] This inhibition helps to reduce pain, fever, and inflammation.

Key Mechanisms:

-

Cyclooxygenase (COX) Inhibition: Salicylates, such as aspirin, inhibit both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[26][27][28][29][30] Some newer derivatives show selectivity for COX-2, which is associated with a more favorable gastrointestinal side effect profile.[26][27][28]

Neuroprotective Applications

Recent research has highlighted the potential of benzoic acid derivatives in the treatment of neurodegenerative diseases.[14] One promising target is the striatal-enriched protein tyrosine phosphatase (STEP), an enzyme that plays a role in synaptic dysfunction.[6][31][32] Inhibition of STEP has been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease.[14][31]

Key Mechanisms:

-

STEP Inhibition: By inhibiting STEP, certain benzoic acid derivatives can prevent the dephosphorylation of key synaptic proteins, thereby protecting against synaptic dysfunction and neuronal cell death.[6][31][32][33]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of various benzoic acid derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

| Compound Class/Name | Cell Line | Activity Metric | Value | Reference(s) |

| Quinazolinone Derivatives | MCF-7 | IC50 | 100 µM/ml | [31] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | IC50 | 17.84 µM | [31] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | MCF-7, HCT-116 | IC50 | 15.6 - 18.7 µM | [31] |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | Human colorectal cancer | IC50 | 4.53 - 5.85 µM | [31] |

| Benzoic Acid | HeLa, HUH7, MG63, A673, CRM612 | IC50 | 85.54 - 670.6 µg/ml | [14] |

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Class/Name | Microorganism | Activity Metric | Value | Reference(s) |

| 2-chlorobenzoic acid derivative (Compound 6) | E. coli | pMIC | 2.27 µM/ml | [24] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | S. aureus ATCC 6538 | MIC | 125 µg/mL | [1] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | B. subtilis ATCC 6683 | MIC | 125 µg/mL | [1] |

| Benzoic acid | E. coli O157 | MIC | 1 mg/mL | [34] |

| 2-hydroxybenzoic acid | E. coli O157 | MIC | 1 mg/mL | [34] |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative (Compound 24) | S. aureus | MIC | 0.5 µg/mL | [2] |

| Sorbic acid amide derivative (a7) | B. subtilis | MIC | 0.17 mM | [18] |

| Sorbic acid amide derivative (a7) | S. aureus | MIC | 0.50 mM | [18] |

Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives

| Compound Class/Name | Target | Activity Metric | Value | Reference(s) |

| Benzoate-derived compound | COX-2 | Selectivity Index | 3.46 | [35] |

| 1,5-diarylpyrazoles-urea hybrid (PYZ16) | COX-2 | IC50 | 0.52 µM | [17][23] |

| Aspirin | COX-2 | IC50 | 5.35 µM | [29] |

| N,N-diethyl-3-(4-hydroxy-3,5-dimethylphenyl)acrylamide (NHC24) | COX-2 | IC50 | 1.09 ± 0.09 µM | [23] |

| Etoricoxib | COX-1 | IC50 | 12.1 ± 2.5 µM |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the therapeutic potential of benzoic acid derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

References

- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Activation of tyrosine phosphatases in the progression of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]

- 13. researchgate.net [researchgate.net]

- 14. Genetic reduction of striatal-enriched tyrosine phosphatase (STEP) reverses cognitive and cellular deficits in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. research.aalto.fi [research.aalto.fi]

- 18. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cactus.utahtech.edu [cactus.utahtech.edu]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 22. Exacte Labs - Pharmacokinetics of small molecules [exactelabs.com]

- 23. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. studylib.net [studylib.net]

- 26. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

- 29. Cyclooxygenase 2 (COX-2) inhibition increases the inflammatory response in the brain during systemic immune stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecular underpinnings of neurodegenerative disorders: striatal-enriched protein tyrosine phosphatase signaling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Role of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3,5-Dimethyl-4-methoxybenzoic acid from 3,5-dimethyl-p-anisic acid

Application Note and Protocol: Synthesis of 3,5-Dimethyl-4-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3,5-dimethyl-p-anisic acid, is a substituted benzoic acid derivative.[1][2] Such compounds are valuable intermediates in organic synthesis and can serve as building blocks in the development of novel pharmaceutical agents. The structural nomenclature should be clarified: p-anisic acid refers to 4-methoxybenzoic acid, and "3,5-dimethyl" specifies the substitution pattern on the benzene ring.[1][2] Therefore, 3,5-dimethyl-p-anisic acid and this compound are synonyms for the same molecule.

This document outlines a reliable two-step laboratory procedure for the synthesis of this compound starting from a plausible and commercially available precursor, 3,5-dimethylphenol. The synthesis involves the methylation of the phenolic hydroxyl group to form 3,5-dimethylanisole, followed by electrophilic formylation and subsequent oxidation to yield the target carboxylic acid.

Overall Reaction Scheme

The synthetic pathway from 3,5-dimethylphenol to this compound is illustrated below:

Step 1: Methylation of 3,5-Dimethylphenol